molecular formula C21H22N2O4 B7782116 METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE

METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE

Cat. No.: B7782116
M. Wt: 366.4 g/mol
InChI Key: NUBFFNNCFFBKKI-UCFFOFKASA-N
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Description

METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridoindole core and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridoindole Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydro-β-carboline structure.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyridoindole core, which can be done using a Suzuki-Miyaura cross-coupling reaction.

    Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the Suzuki-Miyaura coupling, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs.

Scientific Research Applications

METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is being investigated as a potential therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the pyridoindole core and the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl (3S)-1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-17-9-8-12(10-18(17)26-2)19-20-14(11-16(23-19)21(24)27-3)13-6-4-5-7-15(13)22-20/h4-10,16,19,22-23H,11H2,1-3H3/t16-,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBFFNNCFFBKKI-UCFFOFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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